molecular formula C15H14BrNO5 B3631273 {3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol

{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol

Cat. No.: B3631273
M. Wt: 368.18 g/mol
InChI Key: JPBLTVXYEQSVMZ-UHFFFAOYSA-N
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Description

{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is an organic compound that features a complex aromatic structure It is characterized by the presence of bromine, methoxy, nitrobenzyl, and hydroxyl functional groups

Preparation Methods

The synthesis of {3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Methoxylation: Substitution of a methoxy group (-OCH3) onto the aromatic ring.

    Nitrobenzylation: Attachment of a nitrobenzyl group through an ether linkage.

    Reduction: Reduction of the nitro group to form the corresponding amine.

    Hydroxylation: Introduction of a hydroxyl group (-OH) to the benzyl position.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The bromine atom can also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar compounds to {3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol include:

    3-bromo-5-methoxyphenol: Lacks the nitrobenzyl group, resulting in different chemical and biological properties.

    4-nitrobenzyl alcohol: Contains the nitrobenzyl group but lacks the bromine and methoxy groups.

    5-methoxy-2-nitrophenol: Similar structure but with different substitution patterns on the aromatic ring.

Properties

IUPAC Name

[3-bromo-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-7,18H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBLTVXYEQSVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Br)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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